molecular formula C14H8Br2N2OS B2472795 3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide CAS No. 313368-01-3

3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2472795
CAS No.: 313368-01-3
M. Wt: 412.1
InChI Key: UIAHFNGYZBDRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF . The specific synthesis process for “3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” is not available in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

  • Triazine Derivative Synthesis : A derivative of 1,3,5-triazine, related to 3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide, was synthesized and showed antimicrobial activity against various bacterial strains (Patel & Baldaniya, 2016).

  • Copper-Catalyzed Intramolecular Cyclization : This process was used to synthesize various N-benzothiazol-2-yl-amides, demonstrating an efficient method to generate compounds related to this compound (Wang et al., 2008).

Biological and Pharmacological Activity

  • Antimicrobial Activity : Benzothiazole derivatives, closely related to this compound, were prepared and evaluated for their antimicrobial properties (Rana et al., 2008).

  • CNS Depressant and Anticonvulsant Activity : Some benzothiazol-2-yl benzamides showed CNS depressant and anticonvulsant properties, indicating potential therapeutic applications in neurology (Shyam & Tiwari, 1977).

Synthesis and Reactivity

  • Reactivity Studies : The behavior of 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones, which are structurally similar to the compound of interest, was investigated, showcasing the chemical versatility of these compounds (Farag & Dawood, 1997).

Crystal Structure and Theoretical Studies

  • Crystal Structure Analysis : Research involving 2-bromo-N-(2,4-difluorobenzyl)benzamide, a compound structurally akin to this compound, focused on its crystal structure and theoretical calculations (Polo et al., 2019).

Novel Synthesis Methods

  • Gold(I)-Mediated Intramolecular Transamidation : A novel method involving gold(I) for the transamidation of thiourea derivatives to yield benzamides was explored, highlighting innovative synthesis techniques for such compounds (Odame et al., 2020).

Properties

IUPAC Name

3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2N2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAHFNGYZBDRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.